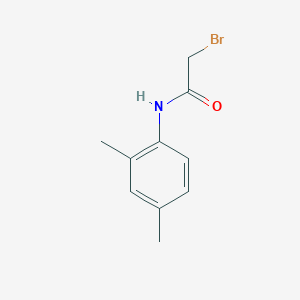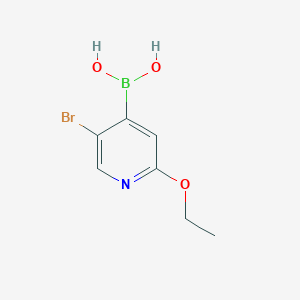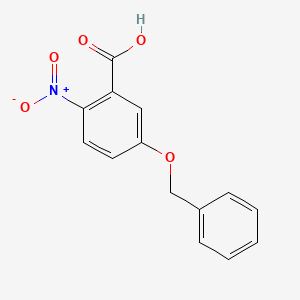![molecular formula C9H10N4 B1280476 [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine CAS No. 741717-66-8](/img/structure/B1280476.png)
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine” comprises a triazole ring fused to a phenyl ring. The nitrogen atoms in the triazole ring play a crucial role in its biological activity. The arrangement of atoms allows for diverse interactions with enzymes and receptors, leading to its pharmacological properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its unique structure. For instance, it can undergo [3+2] cycloaddition reactions with azides, leading to the formation of novel bioactive molecules. These reactions are essential for drug development and optimization .
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Compounds containing the 1,2,4-triazole ring, such as “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine”, have been synthesized and evaluated as promising anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .
Apoptosis Induction
Certain derivatives of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine” have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells.
Drug Discovery
The 1,2,4-triazole ring is a significant active pharmaceutical scaffold . Compounds containing this scaffold, like “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine”, have broad applications in drug discovery .
Organic Synthesis
“[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine” and its derivatives can be used in organic synthesis . The 1,2,4-triazole ring is a versatile moiety that can form hydrogen bonds with different targets, improving the pharmacokinetics and pharmacological properties of compounds .
Polymer Chemistry
1,2,4-Triazole derivatives have found applications in polymer chemistry . They can be used to modify the properties of polymers, leading to the development of materials with enhanced characteristics.
Catalysis
“[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine” has been used as a ligand to stabilize copper (I), enhancing its catalytic activity in the azide-acetylene cycloaddition . This reaction is a key step in the synthesis of 1,2,3-triazoles, which are important in various fields of chemistry and biology.
Wirkmechanismus
Target of Action
The primary target of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with the aromatase enzyme by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, leading to a decrease in estrogen production . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This can lead to a decrease in the levels of circulating estrogens, which can have downstream effects on various physiological processes, including the growth and proliferation of certain types of cancer cells .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure can form hydrogen bonds with different targets, which may lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The result of the compound’s action is a decrease in the levels of circulating estrogens . This can lead to a decrease in the growth and proliferation of certain types of cancer cells . In vitro studies have shown that some derivatives of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine have promising cytotoxic activity against certain human cancer cell lines .
Action Environment
The action, efficacy, and stability of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by the recommended storage conditions . .
Eigenschaften
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZDQMQHNQJOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464019 |
Source


|
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
CAS RN |
741717-66-8 |
Source


|
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)




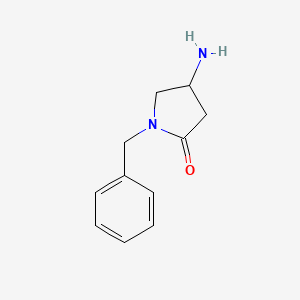

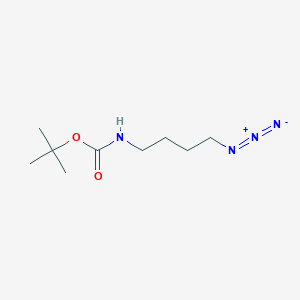
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)

